molecular formula C21H36O2S2 B14423657 1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene CAS No. 87228-65-7

1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene

Cat. No.: B14423657
CAS No.: 87228-65-7
M. Wt: 384.6 g/mol
InChI Key: PIVJJDMQJQYJHH-UHFFFAOYSA-N
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Description

1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene is a chemical compound with the molecular formula C8H10O2S2 It is known for its unique structure, which includes a benzene ring substituted with a methyl group and a sulfonyl group attached to a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene typically involves the reaction of 4-iodotoluene with methyl p-toluenesulfonate under specific conditions. The reaction is carried out in the presence of a base such as sodium sulfite or sodium bicarbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the raw materials are sourced and reacted under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The long alkyl chain may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(methylsulfonyl)benzene: Similar structure but lacks the long alkyl chain.

    Methyl p-tolyl sulfone: Contains a sulfone group but differs in the position of substitution on the benzene ring.

Uniqueness

1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene is unique due to its combination of a benzene ring, sulfonyl group, and a long alkyl chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

87228-65-7

Molecular Formula

C21H36O2S2

Molecular Weight

384.6 g/mol

IUPAC Name

1-methyl-4-(1-methylsulfanyltridecylsulfonyl)benzene

InChI

InChI=1S/C21H36O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-21(24-3)25(22,23)20-17-15-19(2)16-18-20/h15-18,21H,4-14H2,1-3H3

InChI Key

PIVJJDMQJQYJHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(SC)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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